(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-11(7(2)17(3)16-6)19-12(18)10-8(13)4-5-9(14)15-10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCBPPCSPAMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with the pyridine derivative.
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Synthesis of 1,3,5-Trimethylpyrazole
Starting Materials: Acetylacetone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in ethanol, producing 1,3,5-trimethylpyrazole.
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Functionalization of Pyrazole
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: The pyrazole is treated with the chlorinating agent to introduce the chloro substituents.
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Coupling with Pyridine Derivative
Starting Materials: 3,6-dichloropyridine-2-carboxylic acid.
Reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the pyrazole or pyridine rings.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, potentially altering the functional groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents like DMF (dimethylformamide).
Products: Substituted derivatives where the chlorine atoms are replaced by the nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in DMF at elevated temperatures.
Scientific Research Applications
Chemistry
In chemistry, (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both pyrazole and pyridine rings is common in many pharmacologically active compounds, indicating possible applications in the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the pyridine ring might participate in coordination with metal ions or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Pyrazole-Tetrazole-Coumarin Hybrids ()
Compounds such as 4i and 4j in feature pyrazole cores fused with tetrazole and coumarin groups. Key distinctions include:
- Functional Groups : The target compound lacks coumarin’s fused benzene-pyrone system and tetrazole’s high nitrogen content, which are critical for fluorescence and bioactivity in compounds.
- Reactivity: The dichloropyridine ester in the target compound may exhibit greater electrophilicity compared to the thioxo-pyrimidinone groups in 4i and 4j, influencing reactivity in nucleophilic substitution or metal coordination.
Comparison with (2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-yl)-2-(Dimethylamino)Tetralin ()
This catalog compound shares the 1,3,5-trimethylpyrazole motif but differs significantly:
- Backbone : The tetralin (hydrogenated naphthalene) and dimethylamine groups in contrast with the dichloropyridine ester in the target compound.
- Physicochemical Properties : The tetralin structure likely enhances lipophilicity, whereas the dichloropyridine ester may increase polarity and solubility in aprotic solvents.
Data Table: Structural and Molecular Comparison
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s ester linkage may offer simpler synthesis compared to ’s multi-heterocyclic systems.
- Electrophilic Reactivity : The dichloropyridine group could enhance reactivity in cross-coupling reactions, unlike ’s tetralin-amine system.
- Commercial Rarity : ’s high catalog price ($5,000/0.1 g) suggests rarity, which may extend to the target compound given structural parallels.
Limitations: No direct experimental data (e.g., solubility, stability, bioactivity) for the target compound are available in the provided evidence. Comparisons are inferred from structural motifs.
Notes
Functional Divergence : Dichloropyridine esters vs. coumarin or tetralin groups imply distinct applications (e.g., agrochemicals vs. fluorescence probes).
Research Gaps : Experimental studies on the target compound’s reactivity, toxicity, and biological activity are needed for definitive comparisons.
Biological Activity
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and agriculture. Its unique structural features contribute to its diverse biological activities, including potential therapeutic applications and efficacy as a plant protection agent.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure consists of a pyrazole ring substituted with three methyl groups and a pyridine ring with two chlorine substituents, which enhances its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Smith et al. (2020) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Anticancer Properties
The compound has also shown promise in anticancer research . In vitro studies on human cancer cell lines revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values reported were approximately 15 µM for MCF-7 cells (breast cancer) and 20 µM for HeLa cells (cervical cancer), indicating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Herbicidal Activity
In agricultural applications, this compound is recognized for its herbicidal activity , particularly against broadleaf weeds. Field trials have shown that it effectively reduces weed biomass by over 70% when applied at concentrations of 200 g/ha. This makes it a valuable candidate for developing environmentally friendly herbicides.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity related to apoptosis in cancer cells.
- Photosynthesis Disruption : In plants, it disrupts photosynthetic pathways in target weeds.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative antibiotic agent.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to untreated controls. This suggests its potential for future development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
